N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide
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Overview
Description
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide is an organic compound with the molecular formula C21H21ClN6O6 . It is a mono-constituent substance known for its unique chemical structure, which includes a chloro-dinitrophenyl group, an azo linkage, and a diallylamino group . This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide typically involves multiple stepsThe final step involves the addition of the diallylamino group and the acetamide moiety . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The azo linkage and chloro-dinitrophenyl group play crucial roles in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to various biochemical effects . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide can be compared with other similar compounds, such as:
- N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(di-2-propenylamino)-4-methoxyphenyl]acetamide
- N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[bis(2-propenyl)amino]-4-methoxyphenyl]acetamide
These compounds share similar structural features but differ in the specific substituents attached to the phenyl ring . The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
85508-41-4 |
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Molecular Formula |
C21H21ClN6O6 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
N-[5-[bis(prop-2-enyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H21ClN6O6/c1-5-7-26(8-6-2)18-11-16(23-13(3)29)17(12-20(18)34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h5-6,9-12H,1-2,7-8H2,3-4H3,(H,23,29) |
InChI Key |
DKEXINVRFGWAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC=C |
Origin of Product |
United States |
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